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Compound of Interest

Compound Name: 3-Cyanobutanoic acid

Cat. No.: B3211367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and potential synthetic approaches for 3-cyanobutanoic acid.

Due to the limited availability of direct experimental data for this specific molecule, this guide

incorporates theoretical predictions and data from structurally similar compounds to offer a

thorough understanding. The document is intended for an audience with a strong background

in chemistry and pharmacology, providing detailed information relevant to research and drug

development.

Molecular Structure and Identification
3-Cyanobutanoic acid is an aliphatic carboxylic acid containing a nitrile group. Its structure is

characterized by a four-carbon butanoic acid backbone with a cyano (-C≡N) substituent at the

third carbon position.

Chemical Identifiers
A summary of the key chemical identifiers for 3-cyanobutanoic acid is presented in Table 1.
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Identifier Value Source

IUPAC Name 3-cyanobutanoic acid [1]

Molecular Formula C₅H₇NO₂ [2]

Molecular Weight 113.12 g/mol [1]

CAS Number 108747-49-5 [1]

SMILES String CC(C#N)CC(O)=O [1]

InChI String
InChI=1S/C5H7NO2/c1-4(2-

6)3-5(7)8/h4H,3H2,1H3,(H,7,8)
N/A

Physicochemical Properties
Direct experimental data for the physicochemical properties of 3-cyanobutanoic acid are not

readily available in the scientific literature. The data presented in Table 2 are largely predicted

or inferred from closely related compounds. These values should be considered estimates and

used with caution.

Property Predicted/Estimated Value Notes

pKa ~4-5

Estimated based on the pKa of

butanoic acid (~4.8) and the

electron-withdrawing effect of

the cyano group.

logP -0.2 to 0.5

Estimated based on the values

for similar small-chain cyano-

carboxylic acids.

Melting Point Not available

Boiling Point Not available

Water Solubility Expected to be high

The presence of both a

carboxylic acid and a nitrile

group suggests good solubility

in polar solvents like water.
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Spectroscopic Data (Theoretical)
No experimental spectroscopic data for 3-cyanobutanoic acid has been identified. The

following are predicted spectral features based on its structure.

¹H NMR Spectroscopy (Predicted)
CH₃ group: A doublet around 1.3-1.5 ppm.

CH₂ group: A doublet of doublets around 2.6-2.8 ppm.

CH group: A multiplet around 3.0-3.2 ppm.

COOH proton: A broad singlet at >10 ppm.

¹³C NMR Spectroscopy (Predicted)
CH₃ carbon: ~15-20 ppm.

CH₂ carbon: ~35-40 ppm.

CH carbon: ~25-30 ppm.

CN carbon (nitrile): ~115-120 ppm.

COOH carbon: ~170-175 ppm.

Infrared (IR) Spectroscopy (Predicted)
O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

C≡N stretch (nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

C-O stretch (carboxylic acid): A medium-intensity peak around 1200-1300 cm⁻¹.

Mass Spectrometry
Molecular Ion (M⁺): m/z = 113.0477 (for C₅H₇NO₂).
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Key Fragmentation Patterns: Loss of the carboxyl group (-COOH, 45 amu) and cleavage

adjacent to the cyano group are expected.

Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 3-cyanobutanoic acid are

not widely published, general synthetic strategies can be proposed based on established

organic chemistry principles.

Potential Synthetic Pathways
A plausible synthetic route could involve the conjugate addition of a cyanide nucleophile to a

suitable α,β-unsaturated carboxylic acid or ester, followed by hydrolysis if an ester is used.

Crotonic Acid or Ester 3-Cyanobutanoic Acid

1. NaCN, H₂O/EtOH
2. H₃O⁺ (if ester)

Click to download full resolution via product page

Caption: Proposed synthesis of 3-cyanobutanoic acid.

Experimental Protocol: A General Approach for
Conjugate Addition
Disclaimer: The following is a generalized protocol and has not been optimized for the

synthesis of 3-cyanobutanoic acid. It should be adapted and tested on a small scale with

appropriate safety precautions.

Materials:

Crotonic acid (or methyl/ethyl crotonate)

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

Ethanol

Water
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Hydrochloric acid (HCl)

Diethyl ether

Procedure:

Dissolve crotonic acid (1 equivalent) in a mixture of ethanol and water.

Cool the solution in an ice bath.

Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the

temperature below 10 °C.

Allow the reaction mixture to stir at room temperature overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2

with concentrated HCl.

Extract the product into diethyl ether (3x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude 3-cyanobutanoic acid by recrystallization or column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3211367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3211367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Work-up

Purification

Dissolve Crotonic Acid

Cool Solution

Add Cyanide Solution

Stir Overnight

Acidify

Extract with Ether

Dry Organic Layer

Remove Solvent

Purify Crude Product

Click to download full resolution via product page

Caption: General experimental workflow for synthesis.
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Biological Activity and Drug Development Potential
There is currently no specific information in the public domain regarding the biological activity,

pharmacological properties, or involvement in signaling pathways of 3-cyanobutanoic acid.

Rationale for Potential Interest
Small molecules containing both carboxylic acid and nitrile functionalities can be of interest in

drug discovery for several reasons:

The carboxylic acid group can mimic the phosphate group of natural substrates for enzymes

or can act as a hydrogen bond donor/acceptor.

The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a

bioisostere for a carbonyl group, or a reactive handle for further chemical modification.

The overall polarity and size of 3-cyanobutanoic acid make it a potential fragment for

fragment-based drug discovery (FBDD).

Hypothetical Signaling Pathway Involvement
Given its structure, if 3-cyanobutanoic acid were to have biological activity, it might interact

with enzymes that process small carboxylic acids, such as certain metabolic enzymes or

histone deacetylases (HDACs). This is purely speculative and would require experimental

validation.

3-Cyanobutanoic_Acid Target_EnzymeInhibition/Activation Downstream_EffectModulation of Activity

Click to download full resolution via product page

Caption: Hypothetical interaction with a target enzyme.

Conclusion
3-Cyanobutanoic acid is a simple yet potentially interesting molecule for chemical and

pharmaceutical research. This guide has summarized its known structural and identifying

information. However, a significant gap exists in the experimental data regarding its
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physicochemical properties, spectroscopic characterization, and biological activity. The

provided theoretical data and generalized experimental protocols offer a starting point for

researchers interested in exploring this compound further. Future experimental work is

necessary to fully elucidate the properties and potential applications of 3-cyanobutanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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